Product packaging for Hexadecanedioate(Cat. No.:)

Hexadecanedioate

Cat. No.: B1242263
M. Wt: 284.39 g/mol
InChI Key: QQHJDPROMQRDLA-UHFFFAOYSA-L
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Description

Contextualizing Hexadecanedioate within Dicarboxylic Acid Chemistry

This compound is classified as a long-chain dicarboxylic acid, characterized by a 16-carbon aliphatic backbone with a carboxylate group at each end. nih.govhmdb.ca Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The general formula for α,ω-dicarboxylic acids, like hexadecanedioic acid, is HOOC(CH₂)nCOOH. In the case of hexadecanedioic acid, n=14. At a physiological pH of 7.3, both of its carboxy groups are deprotonated, resulting in the this compound(2-) dianion. nih.govebi.ac.uk

The properties of dicarboxylic acids vary with the length of the carbon chain. Shorter-chain dicarboxylic acids are generally more soluble in water, while longer-chain ones, such as hexadecanedioic acid, are practically insoluble in water but soluble in many organic solvents. hmdb.casolubilityofthings.com This insolubility in water is attributed to its long, nonpolar hydrocarbon chain. solubilityofthings.com

The synthesis of this compound derivatives, such as esters, is a key area of study. For instance, diethyl this compound is synthesized through the esterification of hexadecanedioic acid with ethanol, often using an acid catalyst. vulcanchem.com Similarly, dimethyl this compound is produced by reacting hexadecanedioic acid with methanol. ontosight.ai These esterification reactions are fundamental in modifying the properties of this compound for various applications.

Table 1: Physicochemical Properties of this compound and its Parent Acid

Property Value (this compound) Value (Hexadecanedioic Acid)
Molecular Formula C16H28O4^2- C16H30O4
Molecular Weight 284.39 g/mol nih.gov 286.41 g/mol solubilityofthings.com
Physical State Not directly applicable (exists in solution) White crystalline solid solubilityofthings.com
Solubility in Water Practically insoluble hmdb.ca Insoluble solubilityofthings.com
IUPAC Name This compound nih.gov hexadecanedioic acid solubilityofthings.com
Synonyms This compound(2-), alpha,omega-hexadecanedioate, 1,16-hexadecanedioate nih.gov Thapsic acid, 1,14-Tetradecanedicarboxylic acid solubilityofthings.comwikipedia.org

Overview of its Multifaceted Academic Relevance

The academic relevance of this compound spans multiple scientific disciplines, driven by its unique structural features and biological significance.

Materials Science and Polymer Chemistry:

In polymer science, this compound and its derivatives are valuable monomers for the synthesis of polyesters and polyamides. vulcanchem.comontosight.ai The long carbon chain of this compound imparts flexibility, hydrophobicity, and thermal stability to the resulting polymers. vulcanchem.com This makes them suitable for creating high-performance materials, including biodegradable plastics, coatings, adhesives, and plasticizers. chemimpex.com For example, tert-Butyl hydrogen this compound is used in polyester (B1180765) synthesis to produce biodegradable plastics. chemimpex.com Dimethyl this compound is utilized as a plasticizer to enhance the flexibility and heat resistance of plastics.

Metabolomics and Human Health:

This compound is a human metabolite and its role in metabolic pathways is an active area of research. nih.govwikipedia.org Studies have identified it as a potential biomarker for certain diseases. solubilityofthings.com Research has shown an association between circulating levels of this compound and increased blood pressure. plos.orgunige.ch In vivo studies in rats have supported a causal role for this compound in blood pressure regulation. nih.govmetabolon.com Furthermore, metabolomic studies have linked this compound to a reduced risk of coronary heart disease and gout. nih.govresearchgate.net These findings highlight its importance in understanding the molecular basis of cardiovascular and metabolic disorders.

Biocatalysis and Organic Synthesis:

This compound and its derivatives are key substrates and intermediates in biocatalysis and organic synthesis. Enzymes are used to catalyze reactions involving this compound, such as in the synthesis of rutin (B1680289) this compound. researchgate.net In organic synthesis, ester derivatives like dimethyl this compound serve as building blocks for creating more complex molecules with specific functions. hsppharma.com The ester groups can undergo various reactions, including hydrolysis and aminolysis, making them versatile for constructing novel compounds. hsppharma.com

Environmental Science:

The biodegradation of related compounds, such as the alkane hexadecane, is a significant topic in environmental science. nih.gov Studies on the biodegradation of diesters like diethyl this compound indicate moderate persistence in the environment, with hydrolysis being a primary degradation pathway. vulcanchem.com Understanding the environmental fate of such long-chain compounds is crucial for assessing their ecological impact.

Table 2: Research Applications of this compound and its Derivatives

Research Area Application Key Findings
Polymer Chemistry Monomer for polyesters and polyamides vulcanchem.comontosight.ai Imparts flexibility, hydrophobicity, and thermal stability to polymers. vulcanchem.com
Materials Science Synthesis of biodegradable plastics, coatings, and plasticizers chemimpex.com Enhances material properties like durability and flexibility. chemimpex.com
Metabolomics Biomarker for disease solubilityofthings.com Associated with blood pressure regulation and risk of coronary heart disease. plos.orgnih.gov
Biocatalysis Substrate for enzymatic reactions researchgate.net Enables the synthesis of novel bio-based compounds. researchgate.net
Organic Synthesis Building block for complex molecules hsppharma.com Versatile intermediate due to reactive ester functional groups. hsppharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4-2 B1242263 Hexadecanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O4-2

Molecular Weight

284.39 g/mol

IUPAC Name

hexadecanedioate

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2

InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-L

SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-]

Canonical SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-]

Origin of Product

United States

Biosynthetic and Metabolic Pathways of Hexadecanedioate

Endogenous Biosynthesis Mechanisms

The primary route for the endogenous formation of hexadecanedioate is through the omega-oxidation of hexadecanoic acid. This pathway serves as an alternative to the more common beta-oxidation of fatty acids.

Omega-oxidation (ω-oxidation) is a metabolic process that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid. allen.inwikipedia.org This pathway typically occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.com While it is generally a minor pathway for the metabolism of medium-chain fatty acids (10-12 carbons), its significance increases in states where beta-oxidation is impaired or overloaded. wikipedia.orgbyjus.comresearchgate.net

The synthesis of this compound from its precursor, hexadecanoic acid (a 16-carbon saturated fatty acid), proceeds through a sequential three-step enzymatic process:

Hydroxylation : The process begins with the introduction of a hydroxyl group (-OH) onto the omega-carbon of hexadecanoic acid, forming 16-hydroxyhexadecanoic acid. wikipedia.orgbyjus.com

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde group, yielding 16-oxohexadecanoic acid. wikipedia.orgbyjus.com

Oxidation to Carboxylic Acid : In the final step, the aldehyde group is further oxidized to a carboxyl group (-COOH), resulting in the formation of this compound, a fatty acid with a carboxyl group at both ends. wikipedia.orgbyjus.com

This pathway effectively converts a monocarboxylic acid into a dicarboxylic acid, preparing it for a different catabolic fate. frontiersin.org

The conversion of hexadecanoic acid to this compound is catalyzed by a specific set of enzymes. allen.inplos.org

The initial and rate-limiting step, hydroxylation, is catalyzed by cytochrome P450 monooxygenases, specifically members of the CYP4A and CYP4F subfamilies. wikipedia.orgmicrobenotes.comnih.gov Human enzymes such as CYP4A11, CYP4F2, and CYP4F3 are known to be the predominant catalysts for this reaction. wikipedia.orgnih.gov These enzymes utilize molecular oxygen and require the electron donor NADPH, which transfers electrons via a cytochrome P450 reductase. wikipedia.orguniprot.org CYP4A11, in particular, has been shown to catalyze the omega-oxidation of hexadecanoic acid. drugbank.com

Following hydroxylation, the subsequent oxidation steps are carried out by dehydrogenases. The conversion of the omega-hydroxyl group to an aldehyde is catalyzed by an alcohol dehydrogenase (ADH). allen.inwikipedia.orgbyjus.complos.org The final oxidation of the aldehyde to a carboxylic acid is performed by an aldehyde dehydrogenase. allen.inwikipedia.orgbyjus.com Studies have found that circulating levels of this compound are correlated with the gene expression of alcohol dehydrogenase enzymes, such as ADH1B, in adipose tissue, highlighting the importance of this enzymatic step. plos.orgkcl.ac.uk

Table 1: Key Enzymes in this compound Biosynthesis

Step Enzyme Class Specific Examples (Human) Cofactor/Electron Donor Function
1. Hydroxylation Cytochrome P450 Monooxygenase CYP4A11, CYP4F2, CYP4F3B wikipedia.orgnih.govnih.gov NADPH, O₂ wikipedia.orguniprot.org Adds a hydroxyl group to the ω-carbon of hexadecanoic acid. wikipedia.org
2. Oxidation Alcohol Dehydrogenase (ADH) ADH1B plos.org NAD⁺ wikipedia.orgplos.org Oxidizes the ω-hydroxyl group to an aldehyde. wikipedia.org
3. Oxidation Aldehyde Dehydrogenase (ALDH) Fatty Aldehyde Dehydrogenase (ALDH3A2) nih.gov NAD⁺ wikipedia.orgplos.org Oxidizes the ω-aldehyde group to a carboxyl group, forming this compound. wikipedia.org

The Omega-Oxidation Pathway of Fatty Acids and this compound Formation

Intermediary Metabolism and Catabolism of this compound

Once formed, this compound enters catabolic pathways to be broken down, contributing to cellular energy pools. This process primarily occurs within peroxisomes and is interconnected with mitochondrial function.

The catabolism of dicarboxylic acids, including this compound, occurs preferentially through beta-oxidation within peroxisomes. biorxiv.orgportlandpress.comresearchgate.netnih.gov This contrasts with the primary mitochondrial location for the beta-oxidation of most dietary fatty acids. nih.gov Before breakdown can begin, the dicarboxylic acid must be activated by its attachment to coenzyme A, a step that can occur at either carboxyl end of the molecule. wikipedia.orgjci.org

Inside the peroxisome, the hexadecanedioyl-CoA undergoes successive rounds of beta-oxidation. amc.nl This process shortens the carbon chain by two carbons with each cycle, releasing a molecule of acetyl-CoA. portlandpress.com The process continues until shorter-chain dicarboxylic acids, such as adipic acid and succinic acid, are formed. biorxiv.org These products can then be transported to the mitochondria. byjus.com Succinic acid, for instance, can directly enter the tricarboxylic acid (TCA) cycle, an essential pathway for cellular energy production. biorxiv.org Peroxisomal beta-oxidation is crucial, and studies in intact cells have shown that a long-chain dicarboxylic acid like C16-DCA is exclusively oxidized in peroxisomes. amc.nl Key enzymes in this pathway include the peroxisomal L-bifunctional protein (EHHADH), which plays a significant role in the oxidation of long-chain dicarboxylic acids. biorxiv.org

The products of this compound catabolism, such as acetyl-CoA and succinyl-CoA, are vital intermediates that link fatty acid oxidation directly to mitochondrial energy production via the TCA cycle. biorxiv.orgjci.org Research has also uncovered associations between circulating this compound levels and physiological parameters like blood pressure, suggesting that this metabolic pathway has broader systemic effects beyond simple energy production. plos.orgahajournals.orgahajournals.org The interplay between glucose and lipid metabolism is tightly regulated, and dysregulation in one can impact the other; the dicarboxylic acid pathway represents one of the nodes in this complex metabolic network. e-dmj.orgmdpi.com

Peroxisomal Metabolism and Beta-Oxidation Interplay

Regulatory Mechanisms Governing this compound Biosynthesis and Catabolism

The synthesis and breakdown of this compound are controlled by transcriptional regulatory mechanisms that allow the cell to adapt to different metabolic states, such as fasting or conditions of high lipid load.

The biosynthesis of this compound is, in part, regulated by the expression of the enzymes involved. Studies have demonstrated a significant correlation between the levels of this compound and the gene expression levels of both cytochrome P450 family 4 (CYP4) enzymes and alcohol dehydrogenases in adipose tissue. plos.orgkcl.ac.uk This suggests that the transcriptional control of these genes is a key factor in determining the rate of this compound production.

The catabolism of this compound via peroxisomal beta-oxidation is primarily regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govmdpi.com PPARα is a nuclear receptor that functions as a transcription factor. nih.gov When activated by ligands, which include fatty acids and their derivatives, PPARα upregulates the expression of genes encoding the enzymes of the peroxisomal beta-oxidation pathway. nih.govmdpi.com Metabolic states such as starvation or a high-fat diet lead to an increase in circulating fatty acids, which in turn activates PPARα. mdpi.com This activation boosts the capacity of peroxisomes to break down fatty acids and dicarboxylic acids, thereby adapting the organism's metabolism to utilize fat as a primary energy source and manage lipid overload. nih.govmdpi.com

Biological Pathways and Physiological Roles of Hexadecanedioate

Contribution to Lipid Metabolism and Energy Homeostasis

Hexadecanedioate is intricately involved in the body's management of lipids and energy. Its roles span from being an intermediate in fatty acid synthesis to influencing mitochondrial activities and pathways related to oxidative stress and inflammation.

Role as an Intermediate in Long-Chain Fatty Acid Biogenesis

This compound is a product of the omega-oxidation pathway, a secondary route for fatty acid metabolism that becomes more active when the primary beta-oxidation pathway is compromised. plos.org This pathway involves the hydroxylation of the omega-carbon of a fatty acid, followed by oxidation to a dicarboxylic acid. Specifically, this compound is derived from the omega-oxidation of palmitic acid (a C16 fatty acid). nih.gov While beta-oxidation occurs mainly in the mitochondria, omega-oxidation is primarily carried out by cytochrome P450 enzymes of the CYP4A and CYP4F families in the endoplasmic reticulum. nih.gov The resulting dicarboxylic acids, including this compound, are then typically chain-shortened via beta-oxidation in peroxisomes. nih.govnih.gov

The generation of this compound and other dicarboxylic acids is a normal physiological process, but elevated levels can signify a disruption in fatty acid metabolism. metabolon.comnih.gov For instance, conditions that impair mitochondrial beta-oxidation can lead to an increased flux through the omega-oxidation pathway, resulting in higher circulating concentrations of dicarboxylic acids. nih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production, and their function is closely tied to fatty acid metabolism. mdpi.com this compound has been shown to influence mitochondrial bioenergetics. Studies in animal models have revealed that administration of hexadecanedioic acid can lead to significant changes in mitochondrial fatty acid β-oxidation metabolites, such as phospholipids, lysolipids, sphingolipids, monoacylglycerols, and acylcarnitines in various tissues. These alterations suggest that elevated this compound levels can induce a shift from mitochondrial β-oxidation towards an increased reliance on peroxisomal ω-oxidation for fatty acid metabolism. ahajournals.org

This metabolic shift can have profound effects on cellular energy homeostasis. For example, an impairment of the beta-oxidation pathway can lead to muscle wasting and altered cellular energy balance. Furthermore, mitochondrial dysfunction has been implicated in a range of cardiovascular diseases, and the generation of reactive oxygen species (ROS) from mitochondria is a key factor in the development of conditions like atrial fibrillation. neurology.orgneurology.org

Associations with Oxidative Stress and Inflammatory Pathways

There is a close relationship between lipid metabolism, oxidative stress, and inflammation. mdpi.comnih.govmdpi.com Disturbances in fat metabolism can lead to an increase in inflammatory factors and oxidative stress, thereby elevating the risk of cardiovascular diseases. frontiersin.org While direct studies on this compound's role in inflammation and oxidative stress are emerging, its connection to pathways that generate these responses is evident. frontiersin.orgdntb.gov.ua

Elevated levels of dicarboxylic acids, including this compound, can be indicative of metabolic dysfunction that is often associated with increased oxidative stress. nih.gov For instance, the accumulation of dicarboxylic acids in pulmonary arterial hypertension tissues points to a disruption of β-oxidation and an increase in ω-oxidation, a condition linked to metabolic dysfunction and mitochondrial abnormalities. nih.gov Oxidative stress, in turn, can activate transcription factors that lead to the expression of genes involved in inflammatory pathways. nih.gov

Involvement in Systemic Physiological Regulation

Beyond its roles in cellular metabolism, this compound has been identified as a key player in the systemic regulation of physiological processes, most notably blood pressure.

Role in Blood Pressure Regulatory Pathways

A growing body of evidence from human and animal studies has established a strong association between circulating this compound levels and blood pressure. plos.orgplos.orgahajournals.org Higher levels of this compound have been consistently linked to increased systolic and diastolic blood pressure in multiple independent cohorts. plos.orgplos.org Furthermore, studies have suggested a causal role for this dicarboxylic acid in blood pressure regulation, as oral administration of this compound to rats resulted in a significant increase in their blood pressure. plos.orgahajournals.org

The molecular pathways through which this compound influences blood pressure are multifaceted. Genetic studies have identified associations between this compound levels and single nucleotide polymorphisms (SNPs) in genes such as SLCO1B1 and CYP4Z2P. plos.org The SLCO1B1 gene encodes a transporter protein that may be involved in the clearance of this compound from the body. Additionally, gene expression analyses have shown correlations between this compound levels and the expression of alcohol dehydrogenase genes (ADH1A and ADH1B) and cytochrome P450 family 4 (CYP4) genes in adipose tissue, which are involved in the omega-oxidation pathway. plos.org

Interestingly, a decrease in plasma this compound has been associated with a reduction in both systolic and diastolic blood pressure following the administration of the antihypertensive drug amlodipine. plos.org

Vascular Mechanisms and Reactivity Modulation

The influence of this compound on blood pressure appears to be mediated, at least in part, through direct effects on the vasculature. neurology.orgplos.orgahajournals.org Experimental evidence points to a vascular mechanism underlying the association between this compound and blood pressure. nih.govresearchgate.net

In studies using rat models, treatment with this compound was shown to increase the contractile response of mesenteric resistance arteries to noradrenaline. neurology.orgahajournals.orgresearchgate.net This enhanced vascular reactivity suggests that this compound can directly modulate vascular tone, potentially leading to increased peripheral resistance and, consequently, higher blood pressure. metabolon.comahajournals.org However, the same studies showed no significant difference in the relaxation response to carbachol, indicating a specific effect on vasoconstriction pathways. ahajournals.orgresearchgate.netnih.gov

Genetic and Transcriptomic Correlates (e.g., ADH1B, CYP4)

Research has identified significant links between circulating this compound levels and the genetic expression of enzymes involved in its metabolism, particularly within adipose tissue. Transcriptomic analyses have revealed that the expression of genes encoding for alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) enzymes, key players in the omega-oxidation pathway, are correlated with this compound concentrations. nih.govplos.org

Specifically, the gene expression of Alcohol Dehydrogenase 1B (ADH1B) shows the most robust association with this compound levels in fat tissue. plos.orgkcl.ac.uk Additionally, gene expression levels of ADH1A are also associated with this dicarboxylic acid. plos.org These enzymes are responsible for the second step in the omega-oxidation of fatty acids. Furthermore, single nucleotide polymorphisms (SNPs) in the ADH1B gene are linked to circulating this compound levels. plos.org

A significant correlation also exists between this compound levels and the adipose tissue gene expression of three out of four tested CYP4 probes. nih.govplos.org The CYP4 family of enzymes catalyzes the initial step of omega-oxidation. A genome-wide association study (GWAS) identified a SNP in the intronic region of CYP4Z2P as being significantly associated with this compound levels. nih.govplos.org These findings underscore the importance of the omega-oxidation pathway in regulating this compound concentrations. nih.govplos.org

Gene/Gene FamilyTissueType of AssociationKey Finding
ADH1B AdiposeTranscriptomic & Genetic (SNP)Strongest correlation with gene expression in fat tissue. plos.orgkcl.ac.uk
ADH1A AdiposeTranscriptomicSignificant correlation with gene expression in fat tissue. plos.org
CYP4 Family AdiposeTranscriptomicGene expression of CYP4 probes correlates with this compound levels. nih.govplos.org
CYP4Z2P -Genetic (SNP)SNP associated with this compound levels. nih.govplos.org

Interaction with Organic Anion Transporting Polypeptides (OATPs)

This compound is recognized as an endogenous substrate for Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B subfamily, which is predominantly expressed on the sinusoidal membrane of liver cells. researchgate.netnih.gov These transporters are crucial for the hepatic uptake of various endogenous compounds and drugs from the blood. researchgate.net The interaction between this compound and OATPs is significant for its disposition in the body, which is primarily determined by this hepatic uptake mechanism. nih.gov Inhibition of OATP transporters, for instance by drugs like probenecid (B1678239) or cyclosporin (B1163) A, leads to a significant increase in the plasma concentrations of this compound. nih.govescholarship.org

Substrate Activity for OATP1B1 and OATP3

In vitro studies have explicitly confirmed that this compound is a substrate for both OATP1B1 and OATP1B3. escholarship.orgnih.gov These two transporters, while having overlapping substrate specificities, are key regulators in the liver's clearance of numerous substances. jst.go.jpmdpi.com The identification of this compound as a substrate came from multi-faceted studies combining genome-wide association studies (GWAS) with metabolomic profiling in individuals administered OATP1B1 inhibitors. escholarship.orgnih.gov The uptake of deuterium-labeled this compound into human OATP1B1-expressing cells was shown to be inhibited by probenecid, further confirming this interaction. nih.gov

Implications for Endogenous Biomarker Discovery

The reliable interaction between this compound and hepatic transporters has positioned it as a potential endogenous biomarker for OATP1B activity. escholarship.orgnih.govmdpi.com Monitoring the plasma levels of endogenous biomarkers like this compound can help assess the function of OATP transporters and predict the risk of drug-drug interactions (DDIs) without the need to administer probe drugs. escholarship.orgnih.gov

When OATP1B transporters are inhibited by a drug, the hepatic uptake of this compound is reduced, leading to a measurable increase in its plasma concentration. nih.govnih.gov Studies have shown that OATP1B inhibitors like rifampicin (B610482) and cyclosporin A significantly elevate plasma this compound levels. researchgate.netnih.govnih.gov This response, particularly its dose-dependent nature with rifampicin, supports its utility as a sensitive biomarker. nih.gov Consequently, this compound, often as part of a panel with other endogenous compounds like coproporphyrins, is considered a promising biomarker for detecting changes in OATP1B activity during clinical drug development. researchgate.netnih.gov

Study TypeKey FindingImplication
GWAS & Metabolomics Identified this compound as being associated with genetic variants in SLCO1B1 (gene for OATP1B1). escholarship.orgnih.govProvides genetic evidence for the transporter-substrate relationship.
Clinical DDI Studies Administration of OATP inhibitors (cyclosporine, rifampicin) significantly increases plasma this compound levels. nih.govnih.govDemonstrates the sensitivity of this compound as a biomarker for OATP inhibition.
In Vitro Uptake Assays Confirmed this compound is a substrate of OATP1B1 and OATP1B3. escholarship.orgnih.govValidates the direct molecular interaction.
Animal Studies (Rats) Hepatic uptake of this compound is the main determinant of its disposition and is inhibited by probenecid. nih.govSupports the mechanism of action and its relevance in vivo.

Associations with Metabolic Disorders and Pathophysiological Processes

Contribution to Metabolic-Associated Fatty Liver Disease (MAFLD) Mechanisms

Recent research has highlighted a significant role for this compound in the context of Metabolic-Associated Fatty Liver Disease (MAFLD), a condition characterized by fat accumulation in the liver linked to metabolic dysfunction. tandfonline.comnih.gov A study identified that patients with MAFLD have a significant depletion of the gut bacterium Bacteroides uniformis, which is a producer of this compound. tandfonline.com

This research found that this compound, produced by B. uniformis, can ameliorate MAFLD symptoms. tandfonline.com Mechanistically, this compound is thought to inhibit fat absorption and transport. It enters the liver through the portal vein and suppresses key pathways involved in fat production (lipogenesis) and a form of cell death called ferroptosis by modulating the IRE1α-XBP1s axis. tandfonline.com This suggests that gut microbiota-derived this compound may play a protective role in the progression of MAFLD. tandfonline.com

Metabolic Associations with Polycystic Ovary Syndrome (PCOS) Risk

Polycystic Ovary Syndrome (PCOS) is a common endocrine and metabolic disorder in women of reproductive age. frontiersin.orgnih.gov Mendelian randomization studies, which use genetic variation to infer causal relationships, have identified this compound as a pathogenic lipid metabolite with a potential causal link to PCOS risk. nih.govfrontiersin.org

One such study found that a genetically determined one-standard-deviation increase in this compound levels was associated with a significantly higher risk of developing PCOS, with an odds ratio of 1.85. nih.govfrontiersin.org Another Mendelian randomization study also suggested a causal effect of this compound on PCOS development. frontiersin.org These genetic findings point towards this compound being a potential metabolic biomarker for screening and identifying drug targets for PCOS, although further research is needed to confirm these pathological mechanisms. nih.govfrontiersin.org

Linkages to Ischemic Stroke (IS) and Cardioembolic Stroke (CES) Risk Pathways

Emerging research has identified a significant association between serum levels of this compound and the risk of ischemic stroke (IS) and its cardioembolic subtype (CES). A major prospective study involving 3,904 participants from the Atherosclerosis Risk In Communities (ARIC) study provided key insights into this relationship. The study found that elevated levels of long-chain dicarboxylic acids, including this compound, were strongly associated with an increased risk of incident IS, independent of traditional cardiovascular risk factors. ourbiochemistry.commedsciencegroup.comnih.gov

The association was particularly strong for the cardioembolic subtype of ischemic stroke. ourbiochemistry.commedsciencegroup.comnih.gov Validation in an independent sample confirmed these findings, reinforcing the potential of this compound as a biomarker for stroke risk. ourbiochemistry.commedsciencegroup.comscience.gov The pathways implicated in this increased risk may involve those related to the intracellular synthesis of this compound or its clearance from the bloodstream. ourbiochemistry.commedsciencegroup.comebi.ac.uk this compound is a metabolic product of the ω-oxidation of fatty acids, a pathway that can become more active when other fatty acid oxidation pathways are impaired. ourbiochemistry.comebi.ac.uk The ω-oxidation pathway is also active in the brain, where it primarily produces dicarboxylic acids. ebi.ac.uk

The following table summarizes the key statistical findings from the prospective study linking this compound to ischemic stroke risk.

Association Hazard Ratio (HR) / Odds Ratio (OR) 95% Confidence Interval (CI) p-value Study Population Reference
Incident Ischemic Stroke (IS)1.12 (HR)1.07 - 1.17< 0.0001ARIC Study (n=3,904) ourbiochemistry.comnih.gov
Ischemic Stroke (IS) - Validation1.60 (OR)1.11 - 2.32-Independent Sample (114 cases, 112 controls) ourbiochemistry.commedsciencegroup.com
Cardioembolic Stroke (CES)Specific association noted--ARIC Study Subtype Analysis ourbiochemistry.comnih.gov

This interactive table provides a summary of the research findings. Users can sort and filter the data for further analysis.

Enzymatic Transformations and Biochemical Reactions Involving this compound

The formation and metabolism of this compound are governed by specific enzymatic reactions, primarily within the ω-oxidation pathway in animals and as part of biopolymer synthesis in plants.

Omega-oxo-fatty acid Dehydrogenase Activity and Related Pathways

This compound is the final product of the ω-oxidation of hexadecanoic acid (palmitic acid). This metabolic pathway, which occurs in the endoplasmic reticulum, serves as an alternative to the more common β-oxidation of fatty acids, particularly when β-oxidation is impaired. nih.govbyjus.com The process involves a series of enzymatic steps:

ω-Hydroxylation: The pathway begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase, requiring NADPH and molecular oxygen to form an ω-hydroxy fatty acid (e.g., 16-hydroxyhexadecanoic acid). nih.govbyjus.commicrobenotes.com

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by an NAD+-dependent alcohol dehydrogenase. nih.govbyjus.com

Oxidation to Dicarboxylic Acid: The final step is the oxidation of the ω-oxo fatty acid (e.g., 16-oxohexadecanoic acid or 16-oxopalmitate) to the corresponding dicarboxylic acid, this compound. This reaction is catalyzed by an NAD+-dependent omega-oxo-fatty acid dehydrogenase (also referred to as aldehyde dehydrogenase). nih.govscispace.com

This pathway is particularly active in the liver and kidneys. nih.gov The resulting dicarboxylic acids, like this compound, are more water-soluble and can be further metabolized via peroxisomal β-oxidation. nih.gov

The sequential enzymatic conversion is summarized below:

Substrate Enzyme Product Cofactors Reference
Hexadecanoic AcidCytochrome P450 Monooxygenase16-Hydroxyhexadecanoic AcidNADPH, O₂ nih.govmicrobenotes.com
16-Hydroxyhexadecanoic AcidAlcohol Dehydrogenase16-Oxohexadecanoic AcidNAD⁺ nih.govbyjus.com
16-Oxohexadecanoic AcidOmega-oxo-fatty acid DehydrogenaseThis compound NAD⁺ nih.govscispace.com

This interactive table outlines the enzymatic steps leading to the formation of this compound.

Roles in Plant Cutin, Suberine, and Wax Biosynthesis

In the plant kingdom, this compound and its precursors are fundamental building blocks of protective biopolymers like cutin and suberin. nih.govfrontiersin.org These polyesters form barriers on the surfaces of aerial plant organs (cutin) and in underground tissues and barks (suberin), protecting the plant from environmental stress and water loss. nih.govfrontiersin.org

The biosynthesis of these polymers involves the production of dicarboxylic acids. Cell-free extracts from the epidermis of Vicia faba (fava bean) leaves have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to hexadecanedioic acid. scispace.com This conversion is carried out by two distinct enzymes: an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase, with 16-oxohexadecanoic acid as an intermediate. scispace.com Similarly, in suberizing potato tuber disks, a wound-induced ω-hydroxyacid dehydrogenase activity is correlated with the rate of suberin deposition, and it facilitates the formation of dicarboxylic acids from ω-hydroxy acids. nih.govscience.gov

In Arabidopsis thaliana, dicarboxylic fatty acids are major monomers in the cutin of leaves and stems. nih.gov The incorporation of monomers like 9(10),16-dihydroxy-hexadecanoic acid into the cutin polymer is dependent on specific acyltransferases. nih.gov While hexadecanedioic acid itself is a known component, hydroxylated versions are also prevalent. mdpi.com For instance, in the cutin of mandarin fruit, hexadecanedioic acid is a notable constituent along with cinnamic acids and hexadecanoic acid. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Hexadecanedioate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture. advancechemjournal.com It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. advancechemjournal.comwikipedia.org For the analysis of hexadecanedioate, both high-performance liquid chromatography and gas chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. advancechemjournal.comwikipedia.orgopenaccessjournals.com The technique employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, known as the stationary phase. advancechemjournal.comwikipedia.org The separation is based on the different interactions of the sample components with the stationary phase. wikipedia.org HPLC is recognized for its high resolution, accuracy, and efficiency, making it a cornerstone in various scientific fields. openaccessjournals.com

In the context of this compound analysis, HPLC offers a robust method for quantification in complex biological samples, such as plasma. sci-hub.se The process involves the injection of a small volume of the liquid sample into the HPLC system. advancechemjournal.com A high-pressure pump forces the mobile phase through the column, and as the sample components travel through the column, they separate based on their affinity for the stationary phase. advancechemjournal.comwikipedia.org A detector at the end of the column measures the concentration of the eluted components, producing a chromatogram where each peak corresponds to a specific compound. wikipedia.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. openaccessjournals.com

A study on the plasma metabolomic profile in chronic thromboembolic pulmonary hypertension utilized HPLC for the quantitative analysis of fatty acids, including this compound (C16-DC). sci-hub.se This highlights the capability of HPLC to accurately measure the levels of specific dicarboxylic acids in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of small molecules in the field of metabolomics. nih.govchemrxiv.org It is particularly suited for the identification and quantification of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.govthermofisher.com

The GC-MS process involves two main stages. First, the gas chromatograph separates the components of a sample based on their boiling points and interaction with the stationary phase in a long, thin capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. nih.gov This combination of separation and detection allows for high confidence in compound identification. thermofisher.com

GC-MS-based metabolomics is ideal for analyzing a wide range of small molecules, including fatty acids. nih.gov The technique can be used for both targeted analysis, where specific known metabolites are quantified, and untargeted profiling, which aims to identify and measure as many metabolites as possible to discover novel compounds or biomarkers. nih.gov The resulting data from a GC-MS experiment is a complex set of chromatograms and mass spectra, which require sophisticated data processing steps, including spectrum deconvolution, metabolite identification, and quantification, to extract biologically meaningful information. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comwikipedia.orgSeparation based on volatility and interaction with a stationary phase, followed by mass-based detection. nih.gov
Sample Volatility Suitable for non-volatile compounds without derivatization. openaccessjournals.comRequires compounds to be volatile or made volatile through chemical derivatization. nih.govthermofisher.com
Primary Application for this compound Quantitative analysis in biological fluids like plasma. sci-hub.seMetabolomic profiling and identification of fatty acids. nih.gov
Detection Various detectors (e.g., UV, fluorescence), can be coupled to MS. openaccessjournals.comMass spectrometry provides structural information and high-confidence identification. thermofisher.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the detailed structural analysis and identification of molecules like this compound. These techniques probe the interaction of molecules with electromagnetic radiation or measure their mass-to-charge ratio to provide unique structural fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). solubilityofthings.com When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, which is influenced by their local chemical environment. libretexts.org This allows chemists to determine the connectivity of atoms and identify functional groups within a molecule. solubilityofthings.com

NMR is a non-destructive technique, which is a significant advantage when analyzing precious samples. fepbl.com It can provide quantitative information, as the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. libretexts.org Different NMR experiments, such as ¹H NMR and ¹³C NMR, provide complementary information. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. libretexts.org Two-dimensional (2D) NMR techniques, like COSY and HSQC, can establish correlations between different nuclei, providing further insights into the molecular structure. solubilityofthings.com The ability of NMR to elucidate detailed molecular structures makes it an invaluable tool in chemistry and biochemistry. solubilityofthings.comfepbl.com

Mass Spectrometry (MS) Applications in Metabolomics

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used to identify and quantify molecules in a sample by measuring their mass-to-charge ratio (m/z). silantes.combiocrates.com In metabolomics, MS is a cornerstone technology due to its ability to detect hundreds of metabolites in a single experiment, even at very low concentrations. silantes.comthermofisher.com It is often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) to analyze complex biological mixtures. silantes.com

The process involves ionizing the molecules in a sample, separating the resulting ions based on their m/z, and then detecting them. biocrates.com The high sensitivity of MS allows for the detection of metabolites at picomole to femtomole levels. nih.gov Tandem mass spectrometry (MS/MS or MS²) is a powerful extension of the technique where specific ions are selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that aids in the confident identification of unknown metabolites. silantes.com

Direct-Infusion Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-ESI-FTICR MS) is a high-resolution mass spectrometry technique that offers exceptional mass accuracy and resolving power. bham.ac.uk ESI is a "soft" ionization method that allows for the analysis of intact polar macromolecules with minimal fragmentation. researchgate.net This is particularly useful for analyzing compounds like this compound in complex mixtures.

FTICR-MS operates by trapping ions in a strong magnetic field and measuring their cyclotron frequency, which is inversely proportional to their m/z ratio. This allows for extremely precise mass measurements, often with sub-parts-per-million (ppm) accuracy, which is crucial for determining the elemental composition of unknown compounds. nih.gov The high resolving power of FTICR-MS can distinguish between ions with very similar masses, which is essential for analyzing complex biological or environmental samples. researchgate.net

In a study on colorectal cancer, DI-ESI-FTICR MS was used to analyze serum metabolites, including hexadecanedioic acid. nih.gov The high resolution and mass accuracy of the technique, combined with statistical analysis, allowed for the identification of a panel of differentially expressed metabolites that could serve as potential biomarkers. nih.gov This demonstrates the power of DI-ESI-FTICR MS in metabolomics research for identifying and characterizing key metabolites like this compound in disease studies.

Table 2: Spectroscopic and Spectrometric Techniques for this compound Characterization

TechniquePrincipleInformation ProvidedKey Advantage for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei in a magnetic field. byjus.comlibretexts.orgDetailed molecular structure, atom connectivity, and functional groups. solubilityofthings.comNon-destructive and provides unambiguous structural elucidation. fepbl.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. silantes.combiocrates.comMolecular weight and structural information through fragmentation (MS/MS). silantes.comHigh sensitivity and specificity for detection and quantification in complex mixtures. thermofisher.com
DI-ESI-FTICR MS Soft ionization (ESI) coupled with ultra-high resolution mass analysis (FTICR). researchgate.netPrecise mass measurements for elemental formula determination of intact molecules. nih.govUnparalleled mass accuracy and resolution for confident identification in complex metabolomic samples. bham.ac.uk
Untargeted Metabolomics Profiling Approaches

Untargeted metabolomics serves as a powerful hypothesis-generating tool for the comprehensive analysis of metabolites, including this compound, in a biological sample. mdpi.com This approach aims to capture, detect, and profile a wide array of small molecules without pre-selecting specific analytes, providing a broad snapshot of the metabolome. mdpi.comnih.gov The typical workflow involves sample preparation, analytical detection, and data analysis to identify metabolites that differ significantly between experimental groups. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in untargeted metabolomics due to its high sensitivity, specificity, and throughput capacity for screening a vast number of metabolites. nih.gov This method has been successfully employed in numerous studies to identify and quantify this compound in various biological matrices, such as plasma and serum. mdpi.comkcl.ac.uk In these workflows, high-resolution mass spectrometry provides accurate mass measurements, which are crucial for the initial identification of compounds like this compound. nih.gov Subsequent tandem MS (MS/MS) experiments generate fragmentation patterns that are compared against spectral libraries for confident annotation. mdpi.comnih.gov

The application of untargeted metabolomics has been instrumental in identifying this compound as a potential biomarker in various conditions. For instance, by comparing the metabolomes of different study groups, researchers can pinpoint statistically significant variations in this compound levels that correlate with a specific phenotype or disease state. nih.gov This unbiased screening capability allows for the discovery of novel associations and biological roles for dicarboxylic acids that might be missed by more focused, targeted methods.

Integrative Omics and Bioinformatics Approaches

Application of Metabolomics and Transcriptomics for Pathway Elucidation

The integration of metabolomics and transcriptomics offers a powerful approach to elucidate the functional roles of metabolites by linking them to gene expression patterns. nih.govmdpi.com This systems biology strategy connects the abundance of a metabolite, such as this compound, with the expression levels of genes encoding enzymes within its metabolic pathway.

A key example of this integration is the characterization of the molecular pathways influencing this compound levels in relation to blood pressure. plos.org In a study involving 740 participants from the TwinsUK cohort, researchers correlated circulating this compound levels with gene expression data from adipose tissue. kcl.ac.ukplos.org The analysis revealed that this compound levels were significantly associated with the expression of genes involved in the omega (ω)-oxidation pathway, a secondary fatty acid oxidation process responsible for producing dicarboxylic acids. plos.orgahajournals.org

Specifically, the expression of Alcohol Dehydrogenase 1A (ADH1A) and Alcohol Dehydrogenase 1B (ADH1B) genes, which encode the second enzyme in the ω-oxidation pathway, was strongly correlated with this compound concentrations. plos.org Furthermore, a significant association was also found with the expression of cytochrome P450 family 4 (CYP4) genes, such as CYP4B1 and CYP4Z2P, which catalyze the initial step of ω-oxidation. plos.org These findings demonstrate how combining metabolomic and transcriptomic data can provide a more comprehensive understanding of the biological pathways, like ω-oxidation, that regulate this compound. plos.org

GeneAssociation with this compound LevelsPathway InvolvementResearch Finding Reference
ADH1A Positive correlation in adipose tissueOmega-oxidation (Step 2) plos.org
ADH1B Strong positive correlation in adipose tissueOmega-oxidation (Step 2) plos.org
CYP4B1 Nominal correlation in adipose tissueOmega-oxidation (Step 1) plos.org
CYP4Z2P Nominal correlation in adipose tissueOmega-oxidation (Step 1) plos.org

Integration with Genome-Wide Association Studies (GWAS) for Genetic Insights

Genome-Wide Association Studies (GWAS) are utilized to identify common genetic variants, known as single nucleotide polymorphisms (SNPs), that are associated with specific traits, such as the circulating levels of a metabolite. Integrating GWAS data with metabolomics (mGWAS) provides powerful insights into the genetic architecture underlying metabolic pathways. nih.govplos.org

A large-scale mGWAS meta-analysis conducted on 6,447 individuals from the TwinsUK and KORA cohorts identified two genetic loci that were significantly associated with circulating this compound levels at a genome-wide significance level. kcl.ac.ukplos.orgnih.gov

The first and most significant locus was mapped to the SLCO1B1 gene on chromosome 12. plos.orgnih.gov The lead SNP, rs414056, showed a highly significant association (P = 1.65 x 10⁻⁵¹). kcl.ac.ukplos.org SLCO1B1 encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. In vitro studies later confirmed that this compound is a substrate of OATP1B1, providing a functional link for the GWAS finding. nih.gov

The second locus was identified on chromosome 1, with the top SNP being rs6663731 (P = 5.49 x 10⁻¹¹), located in an intronic region of CYP4Z2P, a pseudogene within a cluster of cytochrome P450 genes. kcl.ac.ukplos.orgnih.gov This finding aligns with the known role of CYP4 enzymes in the ω-oxidation pathway that produces this compound. plos.org

Locus (Gene)Lead SNPChromosomeP-valueFindingReference
SLCO1B1 rs414056121.65 x 10⁻⁵¹Associated with higher this compound levels. kcl.ac.ukplos.orgnih.gov
CYP4Z2P rs666373115.49 x 10⁻¹¹Associated with this compound levels. kcl.ac.ukplos.orgnih.gov

Pathway Enrichment and Network Analysis

Pathway enrichment and network analysis are crucial bioinformatic approaches that help to place metabolomic findings into a broader biological context. These methods use the list of significantly altered metabolites from a study to identify metabolic pathways that are over-represented, suggesting their potential involvement in the condition being studied. frontiersin.orgmetaboanalyst.ca

In studies involving this compound and other associated metabolites, pathway enrichment analysis has highlighted several key biological processes. For example, in a study investigating the causal links between metabolites and coronary heart disease (CHD), pathway analysis of 15 known metabolites, including this compound, revealed significant enrichment in pathways related to mitochondrial function. frontiersin.orgfrontiersin.org The most relevant identified pathways included the 'Citrate cycle (TCA cycle),' 'Ether lipid metabolism,' and 'Pyruvate metabolism'. frontiersin.org

Network analysis builds on these findings by illustrating the complex interactions between metabolites, genes, and proteins. This compound is known to be a product of the fatty acid ω-oxidation pathway. plos.orgahajournals.org This pathway serves as an alternative to β-oxidation, particularly when the latter is impaired. ahajournals.org Network analysis can therefore connect this compound to other related metabolites (e.g., other dicarboxylic acids, acylcarnitines) and to enzymes encoded by genes identified in transcriptomic and GWAS studies (e.g., ADH1A/B, CYP4 family genes, SLCO1B1), creating a comprehensive network that illuminates its regulatory and functional roles. plos.orgresearchgate.net

Mendelian Randomization Studies for Causal Inference

Mendelian randomization (MR) is a powerful analytical method that uses genetic variants as instrumental variables to investigate the causal relationship between an exposure (e.g., a metabolite) and an outcome (e.g., a disease). frontiersin.orgdntb.gov.ua By leveraging the random assortment of genes from parents to offspring, MR can minimize confounding and reverse causation that often plague traditional observational studies. frontiersin.org

Several MR studies have been conducted to assess the causal role of this compound in cardiovascular diseases. A recent study investigated the causal link between 486 blood metabolites and essential hypertension, identifying this compound as one of nine metabolites potentially associated with the condition. dntb.gov.ua

Another comprehensive MR study explored the causal relationships between serum metabolites and the risk of coronary heart disease (CHD). frontiersin.orgnih.gov Using multiple statistical models for robustness, the analysis revealed a significant protective causal association between this compound and CHD. frontiersin.orgnih.govresearchgate.net The results indicated that a genetically instrumented increase in this compound levels was associated with an approximate 18% reduced risk of CHD (Odds Ratio = 0.82, 95% Confidence Interval: 0.72–0.93). frontiersin.orgnih.gov Similarly, a bidirectional MR study found that genetically predicted higher levels of this compound were correlated with a decreased risk of myocardial infarction (OR = 0.941, 95% CI: 0.911–0.973). sciopen.com These findings suggest that far from being merely a biomarker, this compound may play a causal role in cardiovascular pathophysiology. frontiersin.orgnih.govsciopen.com

OutcomeCausal Association with this compoundOdds Ratio (95% CI)Reference
Coronary Heart Disease (CHD)Protective0.82 (0.72-0.93) frontiersin.orgfrontiersin.orgnih.gov
Myocardial Infarction (MI)Protective0.941 (0.911-0.973) sciopen.com
Essential HypertensionPotential AssociationNot specified dntb.gov.ua

Chemical Synthesis and Derivatization Strategies for Hexadecanedioate

Esterification Reactions for Hexadecanedioate Derivatives

Esterification is a primary method for modifying hexadecanedioic acid to produce a wide array of functional derivatives. Both biocatalytic and traditional chemical methods are utilized to achieve these transformations.

Biocatalytic Esterification using Lipases (e.g., Candida antarctica lipase (B570770) B)

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. Lipases, particularly immobilized Candida antarctica lipase B (CALB), marketed as Novozym 435, have proven effective in catalyzing the esterification of dicarboxylic acids like hexadecanedioic acid. researchgate.netmdpi.com These enzymes function efficiently in non-aqueous systems and are noted for their stability and reusability. ekb.egnih.gov

A notable application is the enzymatic acylation of the flavonoid rutin (B1680289) with hexadecanedioic acid. researchgate.net In this process, CALB is used to create novel rutin derivatives with modified lipophilicity. The reaction is typically carried out in an organic solvent such as tert-amyl alcohol. researchgate.net Research has shown that several operating conditions significantly affect the conversion yield and selectivity of the reaction. Key factors include temperature, substrate concentration, water content, and the molar ratio of the reactants. researchgate.net

Detailed research findings indicate that optimal performance for the synthesis of rutin this compound derivatives is achieved at elevated temperatures, around 90°C. researchgate.net The removal of water, a byproduct of esterification, is critical to shift the reaction equilibrium towards product formation. Using molecular sieves to control the water content to below 200 ppm has been shown to be an efficient method, leading to a rutin conversion yield of 76%. researchgate.net Depending on the molar ratio of diacid to rutin, the reaction can be controlled to selectively produce either rutin 4‴‐this compound (a monoester) or a mixture including dirutin 4‴, 4‴‐this compound. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Biocatalytic Rutin this compound Synthesis

Parameter Optimal Condition Source
Enzyme Immobilized Candida antarctica lipase B (Novozym 435) researchgate.net
Solvent tert-amyl alcohol researchgate.net
Temperature 90°C researchgate.net
Rutin Concentration 131 mM researchgate.net
Hexadecanedioic Acid Concentration 118 mM researchgate.net
Water Removal Molecular sieves in an outer loop researchgate.net
Enzyme Concentration 30 g/L researchgate.net

Chemical Esterification Protocols

Traditional chemical esterification remains a widely used method for producing this compound esters. These protocols often involve the reaction of hexadecanedioic acid with an alcohol in the presence of an acid catalyst. vulcanchem.com

A common laboratory-scale synthesis involves heating hexadecanedioic acid with an excess of an alcohol, such as ethanol, under reflux conditions. vulcanchem.com Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed to facilitate the reaction. vulcanchem.com Another approach involves the direct heating of hexadecanedioic acid with a high-boiling-point alcohol. For instance, cetyl hexadecanoate (B85987) can be prepared by mixing hexadecanol (B772) and hexadecanoic acid and heating the mixture to high temperatures (150-350°C) under an inert atmosphere. google.com These methods are effective but may lack the selectivity of enzymatic processes and often require more demanding reaction conditions and purification steps.

Synthesis and Characterization of this compound Derivatives

The derivatization of hexadecanedioic acid leads to compounds with tailored properties for specific applications. The synthesis and characterization of key derivatives like dimethyl this compound, tert-butyl hydrogen this compound, and rutin this compound are central to its application in materials science and medicinal chemistry.

Preparation of Dimethyl this compound

Dimethyl this compound is a diester synthesized from the esterification of hexadecanedioic acid with methanol. ontosight.ai This derivative serves as an important monomer and building block in organic synthesis. ontosight.aihsppharma.com It can be used in the production of polyesters and polyamides, as well as in the formulation of lubricants and plasticizers due to its long carbon chain. ontosight.aihsppharma.com The synthesis can be achieved via standard acid-catalyzed esterification. It has also been identified as a product in certain microbial fermentation processes. google.com The characterization of dimethyl this compound is confirmed through analytical techniques such as gas chromatography and spectroscopic methods. jst.go.jpgoogle.com

Table 2: Properties of Dimethyl this compound

Property Value Source
CAS Number 19102-90-0 hsppharma.comavantorsciences.com
Molecular Formula C18H34O4 ontosight.aiavantorsciences.com
Molecular Weight 314.47 g/mol vulcanchem.comavantorsciences.com
Appearance White to almost white crystalline powder hsppharma.com
Melting Point 53°C hsppharma.comavantorsciences.com
Boiling Point 172°C @ 1 mmHg hsppharma.com
Density 0.945 g/cm³ (Predicted) hsppharma.com

Synthesis of tert-Butyl Hydrogen this compound

tert-Butyl hydrogen this compound is a monoester of hexadecanedioic acid, where one of the carboxylic acid groups is esterified with a tert-butyl group. This structure makes it a valuable intermediate in organic synthesis. It is prepared through the esterification of hexadecanedioic acid with tert-butyl alcohol. The bulky tert-butyl group can serve as a protecting group, allowing for selective reactions at the other free carboxylic acid end of the molecule. This compound is used in the development of polymeric materials, where it can impart properties like flexibility and thermal stability. It also acts as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). chemicalbook.com

Table 3: Properties of tert-Butyl Hydrogen this compound

Property Value Source
CAS Number 843666-27-3
Molecular Formula C20H38O4 pharmaffiliates.com
Molecular Weight 342.51 g/mol
Boiling Point 444.6°C (Predicted)
Density 0.959 g/cm³ (Predicted)
Appearance White to almost white powder chemicalbook.com

Generation of Rutin this compound Derivatives

The synthesis of rutin this compound derivatives is a prime example of targeted biocatalytic derivatization to enhance the properties of a natural product. researchgate.netaminer.org Rutin is a flavonoid glycoside with poor solubility in both hydrophobic and hydrophilic solvents, which limits its applications. researchgate.net Enzymatic acylation with hexadecanedioic acid using Candida antarctica lipase B improves its lipophilicity. researchgate.netacs.org

The synthesis is performed in an organic medium like tert-amyl alcohol at elevated temperatures (e.g., 90°C). researchgate.net The reaction yields two main products: rutin 4‴‐this compound and dirutin 4‴, 4‴‐this compound. researchgate.netresearchgate.net The formation of these products is highly dependent on the reaction conditions, particularly the molar ratio of the diacid to rutin and the water activity in the medium. researchgate.netresearchgate.net At low water content, both the mono- and di-rutin esters are synthesized, whereas higher water content favors the formation of the monoester only. researchgate.netresearchgate.net The structures of these novel derivatives are confirmed using HPLC and NMR analysis. researchgate.netresearchgate.net This chemo-enzymatic strategy allows for the creation of new bioactive compounds with potentially improved bioavailability. nih.gov

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The efficient synthesis of this compound and its derivatives is critically dependent on the careful optimization of various reaction parameters. Achieving high yields and selectivity is a primary objective in both chemical and biocatalytic routes, as it directly impacts process efficiency, cost-effectiveness, and environmental footprint. gd3services.commdpi.com Key factors that are typically manipulated include temperature, substrate and catalyst concentration, reaction medium, and the presence of byproducts like water. researchgate.netsathyabama.ac.in Detailed research into these areas provides a roadmap for developing robust and scalable synthetic processes. ajinomoto.com

In the context of biocatalysis, which offers advantages of high specificity under mild conditions, the optimization of operating conditions is particularly crucial for maximizing enzyme performance. mt.com A notable example is the enzymatic synthesis of rutin this compound derivatives using a lipase catalyst. researchgate.net Studies have systematically investigated the influence of several parameters on conversion rates, productivity, and the selective formation of desired products. researchgate.net

Effect of Temperature

Temperature is a critical parameter that influences reaction kinetics, enzyme stability, and substrate solubility. In the enzymatic acylation of rutin with hexadecanedioic acid using Novozym 435, higher temperatures generally favor the reaction. researchgate.net Increasing the temperature from 60°C to 90°C has been shown to significantly enhance the conversion of both rutin and hexadecanedioic acid. researchgate.net This is attributed to increased reaction rates and improved solubility of the substrates in the reaction medium, which in turn shifts the reaction equilibrium toward product formation. researchgate.net The optimal temperature is often a balance, as excessively high temperatures can lead to enzyme denaturation and loss of activity. However, for this specific synthesis in tert-amyl-alcohol, temperatures of 90°C proved most effective. researchgate.net

Interactive Table: Effect of Temperature on this compound Synthesis Reactions carried out for 50 hours with 65 mM of rutin, 58.5 mM of hexadecanedioic acid, and 30 g/L of Novozym 435. researchgate.net

Temperature (°C)Rutin Conversion Rate (%)Hexadecanedioic Acid Conversion Rate (%)Initial Rate (mM/h)Productivity (mM/h)
6038351.10.5
8055501.80.7
9070652.51.0

Effect of Substrate Concentration

The concentration of reactants is another pivotal factor influencing reaction outcomes. In the enzymatic synthesis of rutin this compound, varying the molar ratio of rutin to hexadecanedioic acid impacts conversion, productivity, and selectivity. researchgate.net An investigation keeping the biocatalyst concentration constant (30 g/L) and the temperature at 90°C showed that increasing the substrate concentrations from 65 mM rutin to 196 mM rutin (with a corresponding increase in the acid) led to a significant rise in productivity. researchgate.net However, this increase in concentration also resulted in a slight decrease in the conversion rate and a notable drop in selectivity towards the desired monoester product. researchgate.net This suggests that at higher substrate concentrations, the formation of byproducts or different ester derivatives may become more prevalent.

Interactive Table: Effect of Substrate Concentration on Reaction Performance Reactions performed for 50 hours at 90°C with 30 g/L of Novozym 435. researchgate.net

Rutin Concentration (mM)Hexadecanedioic Acid Concentration (mM)Rutin Conversion Rate (%)Selectivity (%)Productivity (mM/h)
6558.570851.0
131117.965801.5
196176.460752.0

Effect of Water Removal

Esterification reactions produce water as a byproduct. In biocatalytic systems, the presence of excess water can negatively affect performance by shifting the reaction equilibrium back towards the reactants (hydrolysis) and potentially reducing enzyme activity. researchgate.net Therefore, implementing a water removal strategy is a key optimization step. Research on the synthesis of rutin this compound demonstrated a dramatic improvement in performance when water was actively removed from the reaction medium using molecular sieves. researchgate.netresearchgate.net Compared to a reaction with no water removal, systems where water was removed from the vapor and liquid phases showed significantly higher conversion rates, selectivity, and productivity. researchgate.net This underscores the importance of controlling the reaction environment to maximize yield. researchgate.net

Interactive Table: Effect of Water Removal on Rutin Esterification Reactions carried out for 50 hours at 90°C with 131 mM of rutin, 117.9 mM of acid, and 30 g/L of Novozym 435. researchgate.net

Water Removal MethodRutin Conversion Rate (%)Selectivity (%)Productivity (mM/h)
None20100 (only monoester)0.3
Molecular Sieves (Liquid Phase)68821.4
Molecular Sieves (Vapor & Liquid)70801.5

Research Applications and Emerging Frontiers of Hexadecanedioate

Hexadecanedioate as a Biomarker in Research Contexts

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has provided a powerful lens through which to discover novel biomarkers. Within this field, this compound has been identified as a significant metabolite linked to various physiological and pathological states.

Identification as a Metabolomic Biomarker for Specific Physiological States

This compound is a product of the omega (ω)-oxidation pathway of fatty acids. Its identification as a potential biomarker stems from large-scale metabolomic studies that have linked its circulating levels to specific health outcomes. ahajournals.orgnih.gov Genome-wide association studies (GWAS) combined with metabolomic analysis have been particularly fruitful, identifying metabolites associated with genetic variants in key transporters like the organic anion transporter OATP1B1. nih.gov In vitro studies have confirmed that this compound is a novel substrate for OATP1B1, as well as for OAT1 and OAT3, suggesting that its plasma levels could serve as an endogenous biomarker for the activity of these transporters, which are crucial for drug metabolism and disposition. nih.gov Alterations in genes such as SLCO1B1, which encodes the OATP1B1 transporter, are associated with elevated circulating levels of this compound, potentially linking genetic predisposition to physiological outcomes like blood pressure elevation.

Utility in Cardiovascular and Metabolic Research (e.g., hypertension, stroke, MAFLD, PCOS)

The application of metabolomics in large human cohorts has established this compound as a promising biomarker in cardiovascular and metabolic disease research.

Hypertension: High blood pressure is a primary modifiable risk factor for cardiovascular diseases globally. metabolon.com In a landmark investigation using metabolomics to uncover novel pathways in blood pressure regulation, this compound was identified as a key dicarboxylic acid with a significant association. ahajournals.org A study involving 3,980 individuals found that out of 280 metabolites, this compound showed a strong, independent association with both systolic and diastolic blood pressure. nih.govresearchgate.net This association was subsequently replicated in two independent cohorts. nih.govresearchgate.net Animal studies further substantiated a causal link; oral administration of this compound to Wistar-Kyoto rats led to an increase in its circulating levels and a corresponding rise in blood pressure. ahajournals.orgnih.govresearchgate.net The mechanism appears to involve increased vascular reactivity to vasoconstrictors like noradrenaline. ahajournals.orgresearchgate.net

Table 1: Selected Research Findings on this compound as a Biomarker for Hypertension

Study CohortNumber of ParticipantsKey FindingCitation
TwinsUK3,980This compound showed a significant and independent association with systolic and diastolic blood pressure. ahajournals.orgnih.govresearchgate.net
KORA1,494Replicated the association between this compound levels and blood pressure found in the TwinsUK study. nih.govresearchgate.net
Hertfordshire1,515Provided further replication of the blood pressure and this compound association. nih.govresearchgate.net
Wistar-Kyoto RatsN/A (Animal Study)Oral administration of this compound increased its circulating levels and elevated blood pressure. ahajournals.orgnih.govresearchgate.net

Stroke: Research has also connected elevated serum levels of this compound to the risk of ischemic stroke (IS). neurology.org A prospective study of 3,904 participants from the Atherosclerosis Risk In Communities (ARIC) study found that higher levels of this compound were associated with an increased risk of incident IS, independent of known cardiovascular risk factors. neurology.org The association was particularly strong for the cardioembolic subtype of stroke. neurology.org These findings highlight the potential of using metabolomic markers like this compound to identify novel pathways that may mediate stroke risk. neurology.org

Metabolic-Associated Fatty Liver Disease (MAFLD) and Polycystic Ovary Syndrome (PCOS): MAFLD (previously NAFLD) and PCOS are common metabolic disorders that frequently coexist and share underlying risk factors like insulin (B600854) resistance, obesity, and dyslipidemia. nih.govmdpi.comxiahepublishing.comdovepress.com PCOS affects a significant percentage of women of reproductive age and is characterized by hyperandrogenism and ovulatory dysfunction. nih.gov It is highly associated with MAFLD, and screening for liver disease is recommended at the time of a PCOS diagnosis. nih.govxiahepublishing.com Hyperandrogenism, a key feature of PCOS, is considered a contributing factor to the development and progression of MAFLD. mdpi.comnih.gov While direct studies naming this compound as a biomarker specifically for the MAFLD-PCOS link are emerging, the compound's role in broader metabolic dysregulation, including fatty acid oxidation and insulin resistance, positions it as a relevant metabolite for future investigation in the context of this complex interplay. mdpi.com

Role in Advanced Materials Science Research

Beyond its biological significance, this compound serves as a valuable building block in materials science, particularly in the synthesis of polymers with tailored properties. Its long aliphatic chain imparts flexibility and hydrophobicity, making it a useful precursor for various polymeric systems.

Precursor in Polymer Synthesis (e.g., polyamides, polyurethanes, biodegradable polyesters)

This compound is a dicarboxylic acid, a class of monomers essential for producing condensation polymers like polyesters and polyamides.

Biodegradable Polyesters: Aliphatic polyesters are a major class of biodegradable polymers due to the hydrolyzable ester bonds in their backbone. wiley-vch.de These materials are of great interest for biomedical applications and as environmentally friendly plastics. wiley-vch.deijprajournal.comupc.edu this compound can be used in the synthesis of these polyesters, contributing to their physical properties and degradation characteristics.

Polyamides: The reaction of a dicarboxylic acid like this compound with a diamine yields a polyamide. These polymers combine the desirable thermal stability and mechanical strength of polyamides with the degradability characteristics imparted by ester groups, making them attractive for various applications. upc.edu

Polyurethanes: Polyurethanes (PUs) are versatile segmented polymers synthesized from a diisocyanate, a polyol, and a chain extender. mdpi.comresearchgate.net The soft segment, often a polyester (B1180765) polyol, provides flexibility. mdpi.com this compound can be a component of these polyester polyols, influencing the final properties of the polyurethane. Biodegradable polyurethanes, particularly those made from aliphatic diisocyanates, are being developed for applications in tissue engineering, such as nerve guidance conduits and cardiovascular scaffolds. ijprajournal.commdpi.com

Investigation as a Plasticizer or Modifier in Polymer Systems

Plasticizers are additives that increase the flexibility, softness, and elongation of a polymer by weakening the intermolecular forces between polymer chains. kinampark.commdpi.com While common plasticizers include phthalates and citrates, research into new and specialized plasticizers is ongoing. kinampark.comresearchgate.net As a long-chain dicarboxylic acid ester (when esterified), derivatives of this compound could be investigated for their potential as plasticizers. Their function would be to increase the mobility of polymer chains, thereby reducing the material's brittleness. mdpi.comsukano.com Similarly, it can act as a polymer modifier, altering the properties of materials like styrenic block copolymers to enhance performance for specific applications. seqens.com

Table 2: Role of this compound and Related Dicarboxylic Acids in Polymer Science

Polymer TypeRole of Dicarboxylic Acid/DerivativePotential ApplicationCitation
Biodegradable PolyestersMonomer precursorBiomedical implants, environmentally friendly packaging wiley-vch.deupc.edu
PolyamidesMonomer precursor (reacts with diamines)High-performance materials with tunable degradation upc.edu
PolyurethanesComponent of polyester polyol (soft segment)Tissue engineering scaffolds, nerve conduits, elastomers ijprajournal.commdpi.com
Various Polymer SystemsPotential as a plasticizer or modifierIncreasing flexibility and reducing brittleness in materials like PVC or bioplastics kinampark.commdpi.comsukano.com

Applications in Biocatalysis and Organic Synthesis Research

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity and efficiency under mild conditions. nih.govresearchgate.netuni-greifswald.demdpi.com Research has demonstrated the utility of enzymes, particularly lipases, in reactions involving this compound.

A notable example is the enzymatic synthesis of rutin (B1680289) this compound derivatives. researchgate.net In a study, the lipase (B570770) Novozym 435 was used to catalyze the esterification of rutin (a flavonoid glycoside) with hexadecanedioic acid in an organic solvent. researchgate.net The research focused on optimizing reaction conditions, such as temperature and water removal, to maximize the yield and selectivity for mono- and di-ester products. researchgate.net Such enzymatic modifications can enhance the properties of natural compounds like rutin, potentially improving their solubility or biological activity for applications in pharmaceuticals or cosmetics. This type of research showcases how biocatalysis can be employed for the precise and sustainable synthesis of novel chemical structures derived from this compound. nih.govresearchgate.net

Research in Plant Biochemistry and Physiology

Recent research has begun to shed light on the presence and potential roles of this compound in the complex biochemical and physiological processes of plants. Although not as extensively studied as other dicarboxylic acids, evidence suggests its participation in metabolic responses to both developmental and environmental cues.

Involvement in Plant Growth-Promoting Functions

Direct evidence linking this compound to specific plant growth-promoting functions remains an emerging area of research. However, metabolomic studies have identified changes in this compound levels that correlate with plant growth and stress responses. For instance, a study on strawberry plants (Fragaria × ananassa) revealed that selenium biofortification, which enhanced shoot fresh weight and leaf area, also led to an upregulation of this compound in the fruit. frontiersin.orgnih.gov This suggests a potential association between this compound and pathways related to growth and stress tolerance. While selenium is not considered essential for plants, its application can promote growth, and the corresponding increase in this compound points to its possible involvement in these beneficial effects. frontiersin.orgnih.gov

Plant growth is a complex process regulated by a variety of signaling molecules, including phytohormones and other secondary metabolites. dhanuka.comfieldcropnews.comwikipedia.orglainco.com The modulation of compounds like this compound during growth-enhancing treatments implies it may be part of the intricate metabolic network that supports plant development. researchgate.netmdpi.com

Regulatory Roles in Plant Metabolic Pathways

Metabolomic profiling has placed this compound within the dynamic chemical landscape of plant cells, indicating its involvement in specific metabolic pathways. A notable study investigating the flower color transition of Hibiscus mutabilis found that the content of this compound decreased as the flower color deepened. researchgate.netmdpi.comresearchgate.net This research, combining transcriptomics and metabolomics, suggested that metabolic pathways related to anthocyanin biosynthesis, as well as cysteine and methionine metabolism, were closely linked to these changes. researchgate.netmdpi.comresearchgate.net The shifting levels of this compound during this physiological process suggest a regulatory or participatory role in the complex network of reactions governing pigment production and other related metabolic adjustments.

Organic acids and their derivatives are known to be crucial intermediates in major carbon metabolism pathways and can act as signaling molecules, influencing a wide array of physiological processes. frontiersin.orgnih.gov The documented changes in this compound concentrations during specific physiological states, such as fruit development under selenium treatment and flower color change, support its role as a responsive metabolite within the plant's metabolic network. frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net

Biotechnology and Microbial Research Involving this compound

The production and physiological effects of this compound are also a focus of biotechnology and microbial research. Microorganisms, particularly yeasts, have been engineered and optimized for the synthesis of this long-chain dicarboxylic acid, and its role as a signaling molecule in host-microbe interactions is an area of active investigation.

Microbial Production of this compound

The microbial synthesis of long-chain dicarboxylic acids, including this compound, from n-alkanes represents a significant area of biotechnological research. Certain yeast species are particularly adept at this biotransformation. A key organism in this field is the yeast Starmerella bombicola (formerly known as Torulopsis bombicola). google.comnih.govnih.govfrontiersin.orgyildiz.edu.tr Research has demonstrated that mutant strains of this yeast can effectively convert n-paraffins into α,ω-dicarboxylic acids. google.com

In one patented method, a dicarboxylic acid-producing mutant of Torulopsis bombicola is cultured in a medium containing n-alkanes with 6 to 22 carbon atoms. google.com When n-hexadecane is used as the substrate, the primary product is hexadecanedioic acid. Similarly, studies with Candida cloacae have shown its capability to produce a range of dicarboxylic acids, including those with 16 carbons, from various n-alkanes. tandfonline.comoup.com A mutant strain of Candida cloacae, M-1, which is unable to assimilate the dicarboxylic acid it produces, was shown to accumulate up to 29.3 g/L of tetradecane-ω,ω'-dicarboxylic acid (a C16 dicarboxylic acid) from n-hexadecane. oup.com This process typically involves the ω-oxidation of the n-alkane at both terminal methyl groups. To enhance production, genetic modifications, such as blocking the β-oxidation pathway that would otherwise degrade the fatty acid intermediates, are often employed. researchgate.net

Table 1: Microbial Production of Dicarboxylic Acids

Microorganism Substrate Product(s) Reported Yield Reference
Torulopsis bombicola (mutant) n-Hexadecane 1,16-Hexadecanedioic acid Not specified google.com
Candida cloacae 310 n-Dodecane Dodecanedioic acid (DC-12) and others 2.28 g/L (DC-12) tandfonline.comoup.com
Candida cloacae M-1 (mutant) n-Hexadecane Tetradecane-ω,ω'-dicarboxylic acid (DC-16) 29.3 g/L oup.com
Yarrowia lipolytica (β-oxidation blocked) Dodecane (C12) Dodecanedioic acid (DDDA) Production confirmed researchgate.net

Modulation of Host Physiology by Microbial-Derived this compound

Microbes produce a vast array of molecules that can influence the physiology of their hosts, a cornerstone of host-microbe interactions. mdpi.comnih.govnih.govleibniz-hki.deuniversiteitleiden.nl These interactions are mediated by chemical signals, including various organic acids and lipids, which can modulate processes from growth and development to immune responses. nih.govfrontiersin.orgnih.gov While direct evidence of plant physiology being modulated specifically by microbial-derived this compound is still scarce, the principles of chemical signaling in symbiotic and pathogenic relationships are well-established. nih.govnih.gov

In non-plant systems, there is evidence for the physiological effects of this compound. For example, in studies related to the human gut microbiome, this compound has been identified as a metabolite associated with changes in host blood pressure. While the direct source (microbial or host) can be complex to disentangle, these findings highlight the potential for dicarboxylic acids to act as potent signaling molecules that cross kingdoms and influence host physiology. wur.nl Bacterial oxylipins, which are structurally related to dicarboxylic acids, are known to act as signaling molecules that can regulate bacterial growth and modulate host immune responses. mdpi.com Given that plants and microbes engage in intricate chemical dialogues, it is plausible that microbially produced dicarboxylic acids like this compound could play roles in these interactions, for instance, by influencing plant defense responses or modifying growth, although specific research in this area is needed. nih.govfrontiersin.org

Future Perspectives and Promising Research Directions for Hexadecanedioate

Deepening Elucidation of Complex Biological Regulatory Networks

Future research will focus on integrating hexadecanedioate into the broader context of biological regulatory networks. While it is known to be a product of the omega-oxidation (ω-oxidation) pathway for fatty acids, its interactions with other metabolic and signaling pathways are not fully understood. metabolon.com The ω-oxidation pathway itself, often considered a minor route for fatty acid metabolism, may play a more significant role than previously appreciated, particularly when the primary beta-oxidation pathway is compromised. osti.govnih.gov

A key area of investigation will be the interplay between this compound and major metabolic hubs. For instance, studies have noted that its levels are negatively correlated with carnitine, a crucial molecule for transporting fatty acids into mitochondria for beta-oxidation. metabolon.com This suggests a regulatory feedback loop where elevated this compound might signal mitochondrial stress or dysfunction. Research using systems biology and network-based approaches will be essential to map these connections. aps.orgarxiv.org By constructing and analyzing biological regulatory networks that include this compound, researchers can identify how it influences and is influenced by other cellular components, such as transcription factors, enzymes, and other metabolites. nih.gov For example, studies have already linked circulating this compound levels to the gene expression of alcohol dehydrogenase (ADH1B) and cytochrome P450 family members (CYP4A11, CYP4B1, CYP4Z2P) in adipose tissue. nih.govplos.org Deepening the understanding of these regulatory links is a critical next step.

Table 1: Genes Associated with this compound Levels

Gene Function Tissue/Context of Association Reference
SLCO1B1 Organic anion transporter, involved in clearance of compounds from the blood Genome-Wide Association Study (GWAS) plos.org
CYP4A11 / CYP4B1 / CYP4Z2P Cytochrome P450 enzymes, involved in the ω-oxidation of fatty acids GWAS, Adipose tissue gene expression nih.govplos.org

Advancing Causal Pathway Identification in Pathogenesis

A significant future direction is to firmly establish the causal role of this compound in various diseases. Observational studies have linked elevated levels of this compound with high blood pressure, increased mortality, and polycystic ovary syndrome (PCOS). metabolon.comfrontiersin.org Moreover, it has been associated with a reduced risk of coronary heart disease (CHD) and has been shown to ameliorate metabolic-associated fatty liver disease (MAFLD) in animal models. frontiersin.orgfrontiersin.orgnih.gov

Mendelian randomization (MR) studies have provided genetic evidence for some of these links, suggesting, for instance, a causal relationship between this compound and a reduced risk of CHD. frontiersin.orgfrontiersin.org However, these findings require further mechanistic validation. frontiersin.orgfrontiersin.org Future research must move beyond correlation to causation. This will involve a combination of advanced genetic studies, like two-sample MR, and functional experiments in relevant disease models. frontiersin.orgfrontiersin.org For example, after initial metabolomic studies identified a link between this compound and blood pressure, follow-up in vivo studies in rats confirmed that administration of hexadecanedioic acid led to an increase in blood pressure, supporting a causal role. metabolon.comnih.govplos.org

Investigating the precise molecular pathways through which this compound exerts its effects is paramount. In hypertension, it is thought to increase vascular tone. metabolon.com In MAFLD, it has been shown to inhibit fat absorption and suppress lipogenesis and ferroptosis in the liver via the IRE1α-XBP1s signaling pathway. nih.gov Further studies are needed to dissect these mechanisms at a molecular level, for example, by identifying the specific receptors or cellular targets with which this compound interacts to initiate these signaling cascades.

Table 2: this compound's Role in Pathogenesis

Disease/Condition Observed Association Proposed Mechanism/Pathway Reference(s)
Hypertension Increased levels associated with high blood pressure and mortality. Increased vascular tone; disruption of fatty acid ω-oxidation. metabolon.comnih.gov
Coronary Heart Disease (CHD) Reduced risk associated with higher levels. Role in mitochondrial fatty acid oxidation. frontiersin.orgfrontiersin.org
Metabolic-Associated Fatty Liver Disease (MAFLD) Ameliorates symptoms. Inhibition of fat absorption; suppression of IRE1α-XBP1s-mediated lipogenesis and ferroptosis. nih.gov
Polycystic Ovary Syndrome (PCOS) Pathogenic lipid metabolite. Interference with unsaturated fatty acid biosynthesis and primary bile acid biosynthesis. frontiersin.org

Development of Novel Analytical and Integrative Omics Technologies

Advancements in analytical and omics technologies are crucial for pushing the boundaries of this compound research. researchgate.netahajournals.orgimec-int.com The detection and quantification of dicarboxylic acids like this compound in biological samples can be challenging due to their low concentrations and poor ionization in mass spectrometry. chromatographyonline.com Future research will benefit from the development of more sensitive and robust analytical methods. chromatographyonline.com For example, recent work has optimized liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods by using derivatization agents to improve sensitivity and chromatographic separation. chromatographyonline.com Advanced techniques like X-ray photoelectron spectroscopy (XPS) are also becoming essential for studying the surface interactions of dicarboxylic acids at a molecular level. metall-mater-eng.com

The integration of multiple omics datasets (multi-omics) will provide a more holistic understanding of this compound's function. researchgate.nettum.de Combining genomics, transcriptomics, proteomics, and metabolomics can reveal the network of interactions between different molecular levels, from genetic variants influencing this compound levels to the downstream effects on protein function and metabolic pathways. ahajournals.orgresearchgate.net For example, integrating GWAS and transcriptomics data has already been used to connect genetic loci (like SLCO1B1 and CYP4Z2P) with this compound levels and gene expression in specific tissues, providing insights into its regulation and its link to blood pressure. plos.org Future studies will leverage more sophisticated data integration frameworks and computational tools to build comprehensive, dynamic models of the biological systems in which this compound operates. tum.de

Exploration of Innovative Synthetic Methodologies and Functional Derivatizations

The synthesis of this compound and other long-chain dicarboxylic acids is an area ripe for innovation. magtech.com.cn These compounds are valuable chemical intermediates for producing polymers like polyesters and polyamides, as well as lubricants and perfumes. magtech.com.cngoogle.com Current industrial production often relies on chemical methods, such as the oxidation of fatty acids, which can be complex and environmentally challenging. google.comacs.org

A major future direction is the development of greener, more sustainable synthetic routes. vulcanchem.com Biotechnological methods, using microorganisms like yeasts (e.g., Candida tropicalis), offer a promising alternative. osti.govfraunhofer.de These yeasts can convert renewable feedstocks like fatty acids from plant oils directly into dicarboxylic acids via the ω-oxidation pathway. osti.govfraunhofer.de Future research will focus on metabolic engineering and synthetic biology approaches to optimize these microbial production strains. fraunhofer.denih.gov This includes knocking out competing metabolic pathways (like β-oxidation) and overexpressing key enzymes of the ω-oxidation pathway to increase yield and efficiency. fraunhofer.de

Furthermore, the exploration of functional derivatizations of this compound could lead to novel applications. By chemically modifying its two carboxyl groups, new molecules with specific properties can be created. For example, esterification with different alcohols can produce a range of diesters with applications in polymer science. vulcanchem.com The synthesis of derivatives like rutin (B1680289) this compound for potential use in biocatalysis is another area of active research. researchgate.net

Table 3: Synthetic Approaches for Long-Chain Dicarboxylic Acids

Method Description Advantages/Focus Reference(s)
Chemical Synthesis Oxidation of unsaturated fatty acids (e.g., ozonolysis) or alkanes. Established industrial methods. google.comacs.org
Biotechnology / Fermentation Use of microorganisms (e.g., Candida yeasts) to convert fatty acids via ω-oxidation. Utilizes renewable feedstocks, potentially more environmentally friendly. osti.govfraunhofer.de
Green Chemistry Approaches Enzyme-catalyzed esterification, microwave-assisted synthesis, solvent-free conditions. Reduced environmental impact, improved efficiency. vulcanchem.com

Translating Mechanistic Insights into Targeted Scientific Interventions

The ultimate goal of elucidating the role of this compound in disease is to translate these mechanistic insights into tangible scientific interventions. As a molecule implicated in major health issues like hypertension, CHD, and MAFLD, this compound and its associated pathways represent promising targets. metabolon.comnih.govmdpi.com

Future research should focus on identifying ways to modulate this compound levels or its downstream effects for therapeutic benefit. This could involve pharmacological interventions that target key enzymes in its metabolic pathway. For example, inhibiting the ω-oxidation pathway enzyme aldehyde dehydrogenase (ALDH) with disulfiram (B1670777) has been shown to significantly lower blood pressure in a hypertensive rat model, suggesting this pathway is a viable therapeutic target. ahajournals.org

Conversely, in conditions where this compound appears to be protective, such as MAFLD, interventions could aim to increase its levels or mimic its effects. nih.gov This might be achieved through supplementation with hexadecanedioic acid or its derivatives, or through probiotic strategies using bacteria like Bacteroides uniformis that are known to produce it. nih.gov The development of specific this compound analogs, such as β,β′-tetramethylhexadecanedioic acid (MEDICA 16), which are not metabolized, could help isolate the direct effects of the parent compound and serve as specific tools or therapeutic agents. nih.gov As our understanding of this compound's causal roles deepens, it will pave the way for precision medicine approaches that target this pathway for the prevention and treatment of a range of metabolic and cardiovascular diseases. mdpi.com

Q & A

Q. What synthesis parameters optimize the enzymatic production of rutin-hexadecanedioate derivatives for biomedical applications?

  • Methodological Answer : Use Novozym 435 lipase at 80–90°C with molar ratios >20:1 (acid:rutin) to favor monoester synthesis (purity ≥95%). Monitor water content (<200 ppm) via molecular sieves. Validate structures via ¹H/¹³C NMR and HPLC. Adjust rutin concentration (65–196 mM) to control selectivity between mono- and di-esters .

Key Considerations for Researchers

  • Data Contradictions : Address discrepancies (e.g., sex-specific effects, alcohol interactions) through stratified analyses and pathway enrichment tools.
  • Methodological Rigor : Prioritize replication in independent cohorts and mechanistic studies (e.g., CRISPR-edited cell lines for genetic variants).
  • Ethical Compliance : Ensure participant consent and data access protocols align with guidelines like those from TwinsUK .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.